molecular formula C16H21F3N2O3S B2578249 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448031-43-3

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2578249
CAS No.: 1448031-43-3
M. Wt: 378.41
InChI Key: JBVNFZZYTTYNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl)pyrrolidin-3-ol
  • **1-(1-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Uniqueness

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to the presence of both a trifluoromethyl group and a sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets .

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-2-1-3-15(10-12)25(23,24)21-8-4-13(5-9-21)20-7-6-14(22)11-20/h1-3,10,13-14,22H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVNFZZYTTYNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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